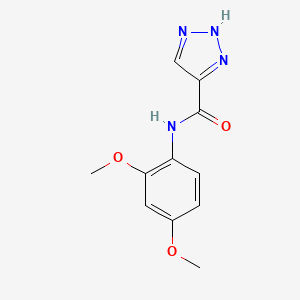

N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-17-7-3-4-8(10(5-7)18-2)13-11(16)9-6-12-15-14-9/h3-6H,1-2H3,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZVXHLBQRWXBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=NNN=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:

Reagents: 2,4-dimethoxyphenyl azide and an alkyne derivative.

Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) with sodium ascorbate.

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Temperature: Room temperature to 60°C.

Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it inhibits bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing the synthesis of RNA and ultimately leading to bacterial cell death . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, enhancing its inhibitory activity.

Comparison with Similar Compounds

Key Compounds and Their Features:

Substituent Impact Analysis:

Aryl/Alkyl Groups (e.g., 4-chlorobenzyl , 2,4-dimethylphenyl ): Increase steric hindrance, which may limit conformational flexibility but improve target selectivity. Methoxy/Ethoxy Groups (e.g., 2-ethoxyphenyl ): Enhance lipophilicity and modulate electron density via resonance effects.

5-Position Substituents: Methyl Group (e.g., ): Electron-donating effect stabilizes the triazole ring; may influence metabolic stability. Amino Group (): Introduces H-bond donor capacity, critical for interactions with biological targets.

Amide Substituents :

- 2,4-Dimethoxyphenyl (Target) : Provides two methoxy groups for H-bonding and hydrophobic interactions.

- Heteroaryl Groups (e.g., 4-(5-methyltriazol-1-yl)phenyl ) : Introduce additional pharmacophoric elements for multitarget engagement.

Biological Activity

N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential applications in drug development.

- Molecular Formula : CHNO

- Molecular Weight : 248.24 g/mol

- CAS Number : 936323-30-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can engage with various enzymes and receptors, modulating their activity. The carboxamide functional group enhances binding through hydrogen bonding with biological macromolecules, while the 2,4-dimethoxyphenyl group influences lipophilicity and membrane permeability, thereby affecting bioavailability and efficacy .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects in vitro against several cancer cell lines. In one study, it showed an IC value comparable to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of the compound. It exhibited activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

- Study on Antiproliferative Activity : A series of derivatives including this compound were evaluated for antiproliferative activity against leukemia cell lines (SR, MOLT-4). The results indicated that modifications to the triazole structure could enhance potency .

- Structure-Activity Relationship (SAR) : Analysis revealed that substituents on the phenyl ring significantly influence biological activity. Electron-donating groups at specific positions enhance cytotoxic effects while maintaining selectivity towards cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.